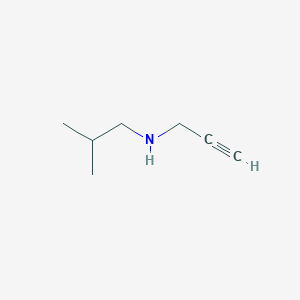

(2-Methylpropyl)(prop-2-yn-1-yl)amine

Description

Properties

IUPAC Name |

2-methyl-N-prop-2-ynylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-5-8-6-7(2)3/h1,7-8H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFUJWHJKXZOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)(prop-2-yn-1-yl)amine typically involves the reaction of isobutylamine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Alkenes or alkanes.

Substitution: Various substituted amines.

Scientific Research Applications

Organic Synthesis

(2-Methylpropyl)(prop-2-yn-1-yl)amine serves as a building block in organic synthesis. It is particularly useful in the formation of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Synthetic Routes :

- The compound can be synthesized through the reaction of 2-methylpropylamine with propargyl bromide under basic conditions, typically using solvents like tetrahydrofuran (THF) and potassium carbonate as a base.

Research indicates that this compound exhibits significant biological activities , including:

- Enzyme Inhibition : The propargyl group can inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter regulation, thus suggesting potential neuroprotective effects.

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A | 6.25 | Candida albicans |

| B | 12.5 | Aspergillus niger |

| C | 25 | Fusarium oxysporum |

Medicinal Chemistry

The compound is being investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease due to its neuroprotective properties. Compounds similar to this compound are known to modulate neurotransmitter levels, which may alleviate symptoms associated with mood disorders .

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of various chemicals and materials. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating complex organic molecules used in manufacturing processes.

Case Study 1: Neuropharmacological Assessments

A study assessing the neuropharmacological potential of alkynes similar to this compound found that these compounds could modulate neurotransmitter levels in vitro, suggesting a mechanism for potential antidepressant effects.

Case Study 2: Antifungal Activity

Research focused on the antifungal properties of alkynyl compounds revealed promising results against resistant strains. For instance, derivatives exhibited significant antifungal activity, indicating their potential use in developing new antifungal agents.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

N-methylprop-2-yn-1-amine: Similar structure but with a methyl group instead of an isobutyl group.

Prop-2-yn-1-amine: Lacks the isobutyl group, making it a simpler molecule.

Selegiline: Contains a propynyl group but has a different overall structure and is used as a pharmaceutical agent.

Uniqueness

(2-Methylpropyl)(prop-2-yn-1-yl)amine is unique due to the presence of both an isobutyl and a propynyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .

Biological Activity

(2-Methylpropyl)(prop-2-yn-1-yl)amine, a compound featuring a unique structure that combines a propynyl group with an isobutyl amine moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a propynyl group, which is known for its reactivity and potential interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit lysosomal phospholipase A2 (LPLA2), which plays a crucial role in lipid metabolism. Inhibition of LPLA2 can lead to phospholipidosis, a condition characterized by the accumulation of phospholipids in cells .

- Antioxidant Properties : The presence of unsaturation in the propynyl moiety suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress .

- Cell Signaling Modulation : The amine group can interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell growth and apoptosis .

Study 1: Inhibition of LPLA2

A study investigated the inhibition of LPLA2 by cationic amphiphilic compounds, including derivatives similar to this compound. The results indicated that these compounds could inhibit LPLA2 activity at concentrations as low as 0.18 μM, suggesting significant biological implications for drug development related to phospholipidosis .

Study 2: Antioxidative Effects

Another research study focused on the antioxidative properties of compounds containing propynyl groups. It was found that these compounds exhibited strong radical scavenging activities, which could be beneficial in treating oxidative stress-related diseases .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.